2'-amino-5-fluoro-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Overview
Description
2’-amino-5-fluoro-1’-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of multiple functional groups, including amino, fluoro, thiadiazole, and carbonitrile, makes this compound highly versatile and of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-5-fluoro-1’-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of aniline derivatives with β-ketoesters to form Schiff bases, followed by cyclization in acidic media to yield quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as titanium dioxide, in visible-light-mediated reactions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2’-amino-5-fluoro-1’-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include quinoline derivatives, primary amines, and substituted spiro compounds .
Scientific Research Applications
2’-amino-5-fluoro-1’-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antibacterial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it can bind to enzyme active sites, inhibiting their activity and affecting biological processes . The presence of the fluorine atom enhances its biological activity by increasing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: A simpler analog with similar functional groups but lacking the spiro structure.
Fluoroquinolines: Compounds with a quinoline core and fluorine substitution, known for their antibacterial activity.
Uniqueness
The uniqueness of 2’-amino-5-fluoro-1’-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its spiro structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2'-amino-5-fluoro-2,5'-dioxo-1'-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)spiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O2S2/c1-10(2)32-21-28-27-20(33-21)29-15-4-3-5-16(30)17(15)22(13(9-24)18(29)25)12-8-11(23)6-7-14(12)26-19(22)31/h6-8,10H,3-5,25H2,1-2H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSDGLVFWPKSGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)N2C3=C(C(=O)CCC3)C4(C5=C(C=CC(=C5)F)NC4=O)C(=C2N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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